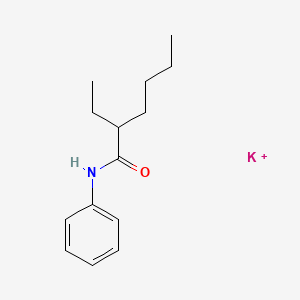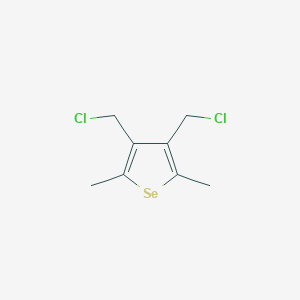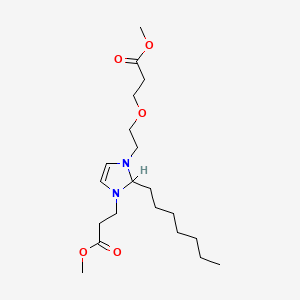
1,3-Dioxacyclotridecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxacyclotridecan-2-one is a cyclic carbonate ester with the chemical formula C4H6O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxacyclotridecan-2-one can be synthesized through various methods. One common approach involves the carboxylative cyclization of 1,3-diols with carbon dioxide (CO2) in the presence of a catalyst such as cerium oxide (CeO2) and a dehydrating agent like 2-cyanopyridine . Another method utilizes photo-aerobic selenium-π-acid multicatalysis, where homoallylic carbonic acid esters are converted to cyclic carbonates using ambient air as the oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure CO2 and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include aliphatic polycarbonates, polyurethanes, and various substituted carbonates .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxacyclotridecan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dioxacyclotridecan-2-one involves its ability to undergo ring-opening polymerization, leading to the formation of polycarbonates and polyurethanes. The molecular targets include the carbonyl carbon, which is susceptible to nucleophilic attack, and the ester linkage, which can be cleaved under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-Dioxacyclotridecan-2-one include:
1,3-Dioxan-2-one: Another cyclic carbonate ester with similar reactivity and applications.
1,3-Dioxolan-2-one: A smaller cyclic carbonate with distinct properties.
1,3-Dithiane: A sulfur-containing analogue with different chemical behavior.
Uniqueness
This compound is unique due to its larger ring size, which imparts different physical and chemical properties compared to smaller cyclic carbonates. This uniqueness makes it particularly suitable for specific applications in polymer synthesis and material science .
Eigenschaften
CAS-Nummer |
67990-00-5 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
1,3-dioxacyclotridecan-2-one |
InChI |
InChI=1S/C11H20O3/c12-11-13-9-7-5-3-1-2-4-6-8-10-14-11/h1-10H2 |
InChI-Schlüssel |
BNKAOFCGRFIIHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCOC(=O)OCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













plumbane](/img/structure/B13771670.png)


